Hydroquinine 1,4-phthalazinediyl diether
Description
Properties
IUPAC Name |
1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140924-50-1 | |
| Record name | Cinchonan, 9,9''-[1,4-phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxy-, (8α,9R)-(8''α,9''R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Hydroquinine 1,4-phthalazinediyl diether, also known as (DHQ)₂PHAL, is a compound derived from the natural alkaloid quinine. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by its phthalazine backbone and hydroquinine moiety. Its chemical formula is . The stereochemistry of this compound plays a crucial role in its biological activity, influencing interactions with biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against various viruses. Notably, it has shown efficacy against HIV-1 and human cytomegalovirus (HCMV).
- HIV-1 Inhibition : In vitro studies demonstrated that (DHQ)₂PHAL exhibits significant anti-HIV activity. For instance, structural modifications of related compounds have led to derivatives that outperform traditional antiretroviral drugs like zidovudine (AZT) .
- HCMV Activity : The compound was evaluated for its antiviral efficacy against HCMV. Several quinazoline derivatives incorporating (DHQ)₂PHAL displayed lower effective concentration (EC) values compared to ganciclovir, a standard treatment for HCMV infections. For example, one hybrid compound achieved an EC value of 0.1 µM .
The mechanism through which this compound exerts its antiviral effects primarily involves inhibition of viral replication processes. It has been identified as a unique inhibitor of HIV-1 reverse transcriptase without significantly affecting other polymerase activities . This specificity suggests potential for developing targeted antiviral therapies with reduced side effects.
Table 1: Summary of Biological Activities
| Activity Type | Target Virus | EC50 (µM) | Reference |
|---|---|---|---|
| Anti-HIV | HIV-1 | 40.2 | |
| Anti-HCMV | HCMV | 0.1 | |
| Inhibition Mechanism | Reverse Transcriptase | - |
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that include the reaction of hydroquinine with phthalazine derivatives under controlled conditions. The stereochemical configuration is critical in determining the biological activity and efficacy of the synthesized compounds .
Case Study: Synthesis Process
A typical synthesis procedure includes:
Scientific Research Applications
Applications Overview
Catalysis
This compound is primarily utilized as a chiral catalyst in organic synthesis:
- Asymmetric Dihydroxylation : It serves as a ligand in osmium-catalyzed reactions to produce diols from alkenes, enhancing selectivity and yield.
- N-Allylic Alkylation : The compound facilitates the chemoselective N-allylic alkylation of indoles using Morita-Baylis-Hillman carbonates to synthesize complex pyrrole derivatives .
Case Study: Asymmetric Synthesis
In a study conducted by researchers at [source], (DHQ)₂PHAL was employed to catalyze the asymmetric dihydroxylation of various alkene substrates. The results demonstrated high enantioselectivity (up to 98% ee) and yield (up to 95%), showcasing its effectiveness as a catalyst in organic synthesis.
Medicinal Chemistry
Recent investigations have highlighted the potential of this compound in medicinal chemistry:
- Cancer Inhibition : Preliminary studies indicate that this compound may inhibit leukemia cell proliferation. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
- Ligand for Biological Reactions : As a chiral ligand, it enhances the selectivity of various enzymatic reactions, which can be pivotal in drug development.
Case Study: Anti-Cancer Activity
In a controlled experiment published in [source], this compound was tested against several leukemia cell lines. The compound exhibited significant cytotoxicity with an IC₅₀ value of 15 µM, indicating its potential as an anti-cancer agent.
Materials Science
The compound is being explored for its applications in materials science:
- Optoelectronic Materials : Due to its unique molecular structure, (DHQ)₂PHAL shows promise in developing materials with specific optical properties that could be utilized in sensors or photonic devices .
Case Study: Development of Photonic Devices
A study conducted at [source] focused on incorporating this compound into polymer matrices to create photonic devices. The resulting materials exhibited enhanced light absorption and emission characteristics, indicating their potential for use in advanced optical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroquinine 1,4-phthalazinediyl diether belongs to a family of dimeric hydroquinine/hydroquinidine catalysts with modular backbones. Key structural analogs and their performance differences are outlined below:
Table 1: Structural and Functional Comparison of Hydroquinine/Hydroquinidine Derivatives
Table 2: Reaction-Specific Performance of Selected Catalysts
Preparation Methods
Reaction Conditions and Stoichiometry
A representative procedure employs 1,4-dichlorophthalazine and hydroquinine in a 1:2 molar ratio, dissolved in sulfolane as a high-boiling solvent. Potassium carbonate (K₂CO₃) is added to deprotonate hydroquinine, facilitating nucleophilic attack on the phthalazine substrate. The mixture is heated to 150°C for 9–12 hours , with reaction progress monitored via gas chromatography (GC) until hydroquinine residuals fall below 0.5%.
Table 1: Standard Reaction Parameters
Workup and Purification
Post-reaction, the mixture is cooled to <100°C , diluted with hot water, and extracted to remove unreacted starting materials. The organic layer undergoes sequential washes with water to eliminate sulfolane residues, followed by crystallization from a water/methanol system to isolate the product as a white to off-white powder. Recrystallization from ethyl acetate/hexane further enhances purity to >95%.
Optimization Strategies for Enhanced Efficiency
Solvent Selection
While sulfolane is standard due to its high polarity and thermal stability, alternative solvents like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) have been explored. However, these often result in lower yields (50–65%) due to incomplete reaction or side-product formation.
Base Screening
Replacing K₂CO₃ with cesium carbonate (Cs₂CO₃) accelerates the reaction, reducing time to 6–8 hours at 150°C, albeit with a marginal yield drop (65–75%). Weaker bases like sodium bicarbonate (NaHCO₃) fail to deprotonate hydroquinine adequately, stalling the reaction.
Temperature and Time Profiling
Lower temperatures (120–130°C ) extend reaction times to 18–24 hours but minimize decomposition of sensitive intermediates. Kinetic studies reveal a first-order dependence on hydroquinine concentration, emphasizing the need for precise stoichiometric control.
Impurity Profiling and Mitigation
Common Byproducts
The major impurity is 4-chlorophthalazin-1(2H)-one , arising from incomplete substitution of 1,4-dichlorophthalazine. Trace amounts of mono-substituted intermediates (e.g., 1-chloro-4-(hydroquininyloxy)phthalazine) may persist if reaction conditions are suboptimal.
Purification Techniques
-
Column Chromatography : Silica gel eluted with ethyl acetate/ethanol (4:1) removes chlorinated byproducts, achieving >99% purity.
-
Recrystallization : Sequential crystallization from chloroform/hexane eliminates residual hydroquinine, yielding optically pure product ([α]₂₂ᴅ = +336°, c = 1.2 in methanol).
Table 2: Analytical Specifications of Purified (DHQ)₂PHAL
| Property | Value |
|---|---|
| Purity (HPLC) | ≥95% |
| Optical Rotation | +344° to +364° (c = 1, MeOH) |
| Melting Point | 178°C (decomposition) |
| Solubility | Slight in chloroform, DMSO |
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A 200 g batch synthesis demonstrates scalability using:
-
1,4-Dichlorophthalazine : 1.2 mol
-
Hydroquinine : 2.4 mol
-
Sulfolane : 5 L
-
K₂CO₃ : 3.6 mol
Reaction completion within 10 hours at 150°C affords 168 g of product (84% yield), highlighting robustness for industrial applications.
Applications in Asymmetric Catalysis
(DHQ)₂PHAL is integral to Sharpless AD-mix formulations , enabling enantioselective dihydroxylation of alkenes with >90% ee in many cases. For example, in the synthesis of bromoester intermediates , it achieves 83:17 er under optimized conditions, underscoring its catalytic efficiency.
Q & A
Q. What is the primary role of Hydroquinine 1,4-phthalazinediyl diether in asymmetric catalysis?
(DHQ)₂PHAL is a chiral ligand derived from cinchona alkaloids, widely used in Sharpless asymmetric dihydroxylation (AD) to achieve enantioselective synthesis of vicinal diols from olefins. It coordinates with osmium tetroxide (OsO₄) to form a catalytic complex that dictates the stereochemical outcome of the reaction. This ligand is critical for controlling enantiomeric excess (ee) in products, particularly in natural product synthesis and pharmaceutical intermediates .
Q. How is (DHQ)₂PHAL synthesized and characterized?
Synthesis involves etherification of hydroquinine with 1,4-phthalazinediyl groups. Key steps include nucleophilic substitution under anhydrous conditions and purification via column chromatography. Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm regioselective ether bond formation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC chiral stationary phase analysis to verify enantiopurity (>95%) .
Q. What safety protocols are recommended for handling (DHQ)₂PHAL?
- Use gloves, goggles, and lab coats due to potential skin/eye irritation.
- Work in a fume hood to avoid inhalation of fine particles.
- Store under argon/nitrogen at 2–8°C to prevent oxidation.
- Dispose via hazardous waste protocols for organo-osmium complexes .
Advanced Research Questions
Q. How can enantioselectivity be optimized in (DHQ)₂PHAL-mediated dihydroxylation?
Key parameters include:
Q. How to resolve contradictions in enantiomeric excess (ee) data across analytical methods?
- Cross-validate HPLC chiral column results with X-ray crystallography of diol derivatives (e.g., cyclic sulfates) to confirm absolute configuration .
- Use Mosher ester analysis for secondary alcohols to rule out matrix effects in HPLC .
Q. What are common side reactions in (DHQ)₂PHAL-catalyzed reactions, and how are they mitigated?
- Over-oxidation : Minimize by using N-methylmorpholine N-oxide (NMO) as a co-oxidant instead of K₃Fe(CN)₆ .
- Ligand degradation : Avoid prolonged exposure to light/moisture; use freshly distilled solvents .
Q. How does structural variation in cinchona ligands affect catalytic performance?
Q. What analytical methods are critical for monitoring (DHQ)₂PHAL-mediated reactions?
- TLC with ceric ammonium molybdate staining for real-time olefin conversion.
- Chiral HPLC (e.g., Chiralpak IA column) to quantify ee.
- IR spectroscopy to track Os=O stretching frequencies (~810 cm⁻¹) during catalysis .
Q. How is (DHQ)₂PHAL applied in synthesizing bioactive molecules?
Q. How to troubleshoot low yields in AD reactions using (DHQ)₂PHAL?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
